An In-depth Technical Guide to 3-Methoxy-2,5,6-trimethylphenol (CAS 34883-04-0)
An In-depth Technical Guide to 3-Methoxy-2,5,6-trimethylphenol (CAS 34883-04-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Methoxy-2,5,6-trimethylphenol, a substituted phenol with potential applications in various fields of chemical and pharmaceutical research. As a Senior Application Scientist, this document synthesizes available data to offer insights into its chemical properties, spectroscopic profile, and potential utility.
Introduction and Structural Elucidation
3-Methoxy-2,5,6-trimethylphenol, corresponding to CAS number 34883-04-0, is an aromatic organic compound. It is important to note that while the user-provided topic specified "3-Methoxy-2,4,5-trimethylphenol," the CAS number 34883-04-0 is authoritatively linked to the IUPAC name 3-methoxy-2,5,6-trimethylphenol [1]. This guide will proceed with the correct nomenclature and corresponding structure.
The molecule features a benzene ring substituted with a hydroxyl group (phenol), a methoxy group, and three methyl groups. The strategic placement of these functional groups dictates its chemical behavior, including its electronic properties, reactivity, and potential for intermolecular interactions. Understanding its structure is fundamental to predicting its role in synthetic chemistry and its potential as a building block for more complex molecules.
Caption: Chemical structure of 3-Methoxy-2,5,6-trimethylphenol.
Physicochemical Properties
While specific experimental data for 3-Methoxy-2,5,6-trimethylphenol is not extensively reported, its properties can be inferred from its structure and data available for related compounds. The presence of a hydroxyl group allows for hydrogen bonding, while the methyl and methoxy groups contribute to its lipophilicity.
Table 1: Physicochemical Properties of 3-Methoxy-2,5,6-trimethylphenol and Related Compounds
| Property | 3-Methoxy-2,5,6-trimethylphenol | 2,3,5-Trimethylphenol | 2,4,6-Trimethylphenol | 3-Methoxyphenol |
| CAS Number | 34883-04-0 | 697-82-5 | 527-60-6 | 150-19-6 |
| Molecular Formula | C10H14O2[1] | C9H12O[2] | C9H12O | C7H8O2 |
| Molecular Weight | 166.22 g/mol [1] | 136.19 g/mol [2] | 136.19 g/mol | 124.14 g/mol |
| Melting Point | Not reported | 92-95 °C[2] | 70-72 °C | -18 °C |
| Boiling Point | Not reported | 230-231 °C[2] | 220 °C | 244 °C |
| Calculated XLogP3 | 2.6[1] | 2.9 | 2.8 | 1.2 |
| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents[3]. | Insoluble in water[2]. | Soluble in alcohol; sparingly soluble in water[4]. | Soluble in ether, alcohol, and benzene. |
Spectroscopic Profile
Detailed experimental spectroscopic data for 3-Methoxy-2,5,6-trimethylphenol is limited. However, a profile can be constructed based on its functional groups and available data for analogous structures.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) data is available, providing insight into the fragmentation pattern of the molecule under electron ionization.
Table 2: GC-MS Data for 3-Methoxy-2,5,6-trimethylphenol [1]
| Peak | m/z |
| Top Peak | 166 |
| 2nd Highest | 151 |
| 3rd Highest | 165 |
The top peak at m/z 166 corresponds to the molecular ion [M]+. The peak at m/z 151 likely represents the loss of a methyl group ([M-CH3]+), a common fragmentation pathway for methylated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: One would expect a singlet for the aromatic proton, singlets for the three distinct methyl groups, a singlet for the methoxy protons, and a broad singlet for the hydroxyl proton. The exact chemical shifts would be influenced by the electron-donating effects of the methyl, methoxy, and hydroxyl groups.
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¹³C NMR: Ten distinct carbon signals are expected. The carbons attached to the oxygen atoms (C-OH and C-OCH3) would be shifted downfield. The aromatic carbons would appear in the typical aromatic region (approximately 110-160 ppm), with their specific shifts determined by the substitution pattern. The methyl and methoxy carbons would appear upfield.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 3-Methoxy-2,5,6-trimethylphenol is expected to show characteristic absorption bands for its functional groups.
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the phenolic C-O and the aryl-alkyl ether C-O stretching vibrations.
Synthesis and Reactivity
Plausible Synthesis Route
Caption: A generalized workflow for the synthesis of methoxy-trimethylphenols.
Chemical Reactivity
The reactivity of 3-Methoxy-2,5,6-trimethylphenol is governed by its substituent groups.
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Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and can be deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile.
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Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl, methoxy, and methyl groups[6]. The positions for substitution will be directed by the combined influence of these activating groups.
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Antioxidant Potential: Like many substituted phenols, it is expected to exhibit antioxidant properties by acting as a radical scavenger. The ease of hydrogen atom donation from the hydroxyl group is a key factor in this activity[7][8].
Potential Applications
While specific applications for 3-Methoxy-2,5,6-trimethylphenol are not well-documented, its structural similarity to other commercially important trimethylphenols suggests potential utility in several areas:
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Pharmaceutical Synthesis: Trimethylphenols are crucial intermediates in the synthesis of Vitamin E (α-tocopherol) and certain retinoids[9][10]. 3-Methoxy-2,5,6-trimethylphenol could serve as a valuable building block for novel pharmaceutical agents.
-
Antioxidants: Substituted phenols are widely used as antioxidants in polymers, fuels, and food products. The antioxidant properties of this compound could be explored for such applications[11].
-
Materials Science: Phenolic compounds are precursors to phenolic resins and other polymers. The specific substitution pattern of this molecule could be leveraged to create materials with tailored properties.
Safety and Handling
Based on safety data for related substituted phenols, 3-Methoxy-2,5,6-trimethylphenol should be handled with care. It is likely to cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-Methoxy-2,5,6-trimethylphenol (CAS 34883-04-0) is a substituted phenol with a range of interesting, albeit not fully experimentally characterized, chemical properties. While a comprehensive set of experimental data is not yet available in the public domain, this guide provides a robust overview based on its structure, data from related compounds, and established principles of chemical reactivity. Its potential as a synthetic intermediate, particularly in the pharmaceutical and materials science sectors, warrants further investigation to fully elucidate its properties and applications.
References
- Dhaoui, O., et al. (2022). Gas-Phase Reaction of Nitrate Radical with a Series of Methoxyphenols: A Kinetic and Mechanistic Study. ACS Earth and Space Chemistry, 6(5), 1335-1345.
-
Supporting Information for a scientific publication. Available at: [Link]
- Lucarini, M., et al. (1996). Reactivity of Substituted Phenols Toward Alkyl Radicals. Journal of Organic Chemistry, 61(26), 9259-9263.
- Lucarini, M., et al. (1999). Reactivity of Substituted Phenols Toward Alkyl Radicals. Journal of the American Chemical Society, 121(3), 512-517.
-
Supporting information for a scientific publication by the Royal Society of Chemistry. Available at: [Link]
- Verevkin, S. P., et al. (2021). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. Thermochimica Acta, 699, 178909.
-
PubChem. (n.d.). 3-Methoxy-2,5,6-trimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
NextSDS. (n.d.). 3-Methoxy-2,4,6-trimethylphenol — Chemical Substance Information. Retrieved from [Link]
- Wang, L., et al. (2025).
-
The Good Scents Company. (n.d.). 3,4,5-trimethyl phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Download Scientific Diagram]. Retrieved from [Link]
-
Supporting information for a scientific publication by the Royal Society of Chemistry. Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0269285). Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4,5-Trimethoxyphenol. Retrieved from [Link]
- Rajakannan, V., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Heliyon, 8(8), e10070.
- Rajakannan, V., et al. (2022). [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PMC.
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0266379). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methoxy-5-methylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- De Nie, W. L. J. (1945). U.S. Patent No. 2,370,554. Washington, DC: U.S.
- Swinson, J. (1995). U.S. Patent No. 5,380,926. Washington, DC: U.S.
-
PubChem. (n.d.). 3-(3-Methylbutanoyloxy)-4-trimethylammonio-butanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3,4,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,6-Bis(hydroxymethyl)-p-cresol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4,6-trimethyl phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3,6-Trimethylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Methylbutanoyloxy)-4-trimethylammonio-butanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3,4,5-trimethyl- (CAS 527-54-8). Retrieved from [Link]
- Hameed, A., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)
Sources
- 1. 3-Methoxy-2,5,6-trimethylphenol | C10H14O2 | CID 597223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5-Trimethylphenol CAS#: 697-82-5 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4,6-trimethyl phenol, 527-60-6 [thegoodscentscompany.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2370554A - Process for the production of 2,3,5-trimethyl phenol - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
